molecular formula C8H5Cl2NS B13926926 5,6-Dichloro-2-methyl-1,3-benzothiazole CAS No. 55202-19-2

5,6-Dichloro-2-methyl-1,3-benzothiazole

Cat. No.: B13926926
CAS No.: 55202-19-2
M. Wt: 218.10 g/mol
InChI Key: QCGWGZUXKJGPIS-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methyl-1,3-benzothiazole is a heterocyclic compound with the molecular formula C8H5Cl2NS. It is a derivative of benzothiazole, characterized by the presence of two chlorine atoms at positions 5 and 6, and a methyl group at position 2 on the benzothiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-methyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-amino-4,5-dichlorothiophenol with acetic anhydride under reflux conditions. Another method includes the reaction of 2-amino-4,5-dichlorothiophenol with methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,6-Dichloro-2-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-methyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer applications, it interferes with DNA replication and repair mechanisms, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-2-methyl-1,3-benzimidazole
  • 5,6-Dichloro-2-methyl-1,3-benzoxazole
  • 5,6-Dichloro-2-methyl-1,3-benzofuran

Uniqueness

5,6-Dichloro-2-methyl-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it often exhibits higher potency in antimicrobial and anticancer activities .

Properties

CAS No.

55202-19-2

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.10 g/mol

IUPAC Name

5,6-dichloro-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Cl2NS/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3

InChI Key

QCGWGZUXKJGPIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)Cl)Cl

Origin of Product

United States

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